N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
CAS No.:
Cat. No.: VC14968011
Molecular Formula: C23H17BrClN3O3
Molecular Weight: 498.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17BrClN3O3 |
|---|---|
| Molecular Weight | 498.8 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
| Standard InChI | InChI=1S/C23H17BrClN3O3/c24-15-7-11-17(12-8-15)26-21(29)13-20-22(30)27-18-3-1-2-4-19(18)28(20)23(31)14-5-9-16(25)10-6-14/h1-12,20H,13H2,(H,26,29)(H,27,30) |
| Standard InChI Key | ZHPCZVJPNYPABP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br |
Introduction
N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with a molecular formula of C23H17BrClN3O3 and a molecular weight of approximately 498.756 g/mol . This compound features a unique structure that combines a bromobenzene moiety with a tetrahydroquinoxaline derivative through an acetamide functional group. The presence of both bromine and chlorine substituents contributes to its chemical reactivity and potential biological activities.
Synthesis and Preparation
The synthesis of N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to ensure the formation of the desired product.
Biological Activity and Potential Applications
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as an anti-inflammatory or anticancer agent. Its structure suggests potential interactions with specific biological targets, influencing pathways related to cell proliferation and apoptosis. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
| Potential Application | Description |
|---|---|
| Anti-inflammatory Agent | Potential to modulate inflammatory responses |
| Anticancer Agent | Possible activity against specific cancer cell lines |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Chlorophenyl)-2-(4-bromophenoxy)acetamide | C14H11BrClNO2 | Contains an ether linkage |
| 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C15H10BrClO | Features a double bond |
| 2-Chloro-N-(4-chlorophenyl)acetamide | C8H7Cl2NO | Simpler structure with fewer functional groups |
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